REACTION_CXSMILES
|
[Zr:1].N.[N+:3]([O-:6])([OH:5])=[O:4]>>[N+:3]([O-:6])([O-:5])=[O:4].[Zr+4:1].[N+:3]([O-:6])([O-:5])=[O:4].[N+:3]([O-:6])([O-:5])=[O:4].[N+:3]([O-:6])([O-:5])=[O:4] |f:3.4.5.6.7|
|
Name
|
zirconium
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this to precipitate zirconium as its hydroxide
|
Type
|
WASH
|
Details
|
The precipitate is washed with distilled water till it
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dilute nitric acid (1 volume of 69% acid mixed with 3 volumes of distilled water)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |